molecular formula C26H43N5O7 B607065 Des(benzylpyridyl) Atazanavir CAS No. 1192224-24-0

Des(benzylpyridyl) Atazanavir

カタログ番号 B607065
CAS番号: 1192224-24-0
分子量: 537.65
InChIキー: LUAXFCAWZAZCNR-MUGJNUQGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Des(benzylpyridyl) Atazanavir is a metabolite of Atazanavir, which is a HIV protease inhibitor . It can be used for the research of HIV-1 infection . Des(benzylpyridyl) Atazanavir may contribute to the effectiveness of Atazanavir but also to its toxicity and interactions .


Synthesis Analysis

Des(benzylpyridyl) Atazanavir is a N-dealkylation product of Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . A three-step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir has been reported .


Molecular Structure Analysis

The molecular formula of Des(benzylpyridyl) Atazanavir is C26H43N5O7 . Its exact mass is 537.32 and its molecular weight is 537.650 . The elemental analysis shows that it contains C, 58.08; H, 8.06; N, 13.03; O, 20.83 .


Chemical Reactions Analysis

Des(benzylpyridyl) Atazanavir is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Infectious Diseases, specifically the treatment of Human Immunodeficiency Virus (HIV) infection .

Summary of the Application

Atazanavir is a once-daily protease inhibitor (PI) used for the treatment of HIV infection . It has been studied in cohorts of treatment-naive and treatment-experienced patients .

Methods of Application

The Switch to Another Protease Inhibitor (SWAN) study was a 48-week, open-label trial involving HIV-positive patients with virologic suppression who were receiving stable PI-based regimens (with or without ritonavir). Patients were randomized to switch to atazanavir (400 mg per day)—or, if they were receiving tenofovir, to atazanavir-ritonavir (300/100 mg per day)—or to continue to receive their existing PI .

Results or Outcomes

Patients who switched to an atazanavir-containing regimen experienced significantly fewer total cholesterol, fasting triglyceride, and non—high density lipoprotein cholesterol elevations than did patients in the comparator PI group . They also had significantly lower rates of virologic rebound and treatment failure than those observed with continued unmodified therapy .

HIV Treatment in Children and Adolescents

Specific Scientific Field

This application is in the field of Pediatric Infectious Diseases, specifically the treatment of HIV in children and adolescents .

Summary of the Application

Atazanavir/ritonavir is recommended as a preferred second-line antiretroviral regimen in children older than 3 months, alternatively to lopinavir/ritonavir .

Methods of Application

A systematic review was conducted to assess the safety and effectiveness of atazanavir use in children and adolescents. The review included observational studies and clinical trials between 2009 and 2020 .

Results or Outcomes

Few safety and effectiveness data were available for children and adolescents exposed to atazanavir. Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported. Immune and viral responses were descriptive .

Cytochrome P450 Metabolism

Specific Scientific Field

This application falls under the field of Pharmacology and Toxicology, specifically drug metabolism .

Summary of the Application

“Des(benzylpyridyl) Atazanavir” is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 .

Methods of Application

The formation of “Des(benzylpyridyl) Atazanavir” from Atazanavir can be studied in vitro using human liver microsomes or recombinant CYP enzymes .

Results or Outcomes

The formation of “Des(benzylpyridyl) Atazanavir” provides insight into the metabolic pathways of Atazanavir and can help predict drug-drug interactions and individual variability in drug response .

Antiviral Biochemical Research

Specific Scientific Field

This application is in the field of Virology, specifically HIV research .

Summary of the Application

“Des(benzylpyridyl) Atazanavir” can be used as a biochemical tool in antiviral research .

Methods of Application

It can be used in in vitro assays to study the inhibition of HIV-1 protease .

Results or Outcomes

The results of these studies can contribute to the understanding of the mechanism of action of Atazanavir and the development of new antiviral drugs .

Cytochrome P450 Metabolism Research

Specific Scientific Field

This application falls under the field of Pharmacology and Toxicology, specifically drug metabolism .

Summary of the Application

“Des(benzylpyridyl) Atazanavir” is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . This metabolite can be used to study the metabolism of Atazanavir and predict drug-drug interactions .

Methods of Application

The formation of “Des(benzylpyridyl) Atazanavir” from Atazanavir can be studied in vitro using human liver microsomes or recombinant CYP enzymes .

Results or Outcomes

The formation of “Des(benzylpyridyl) Atazanavir” provides insight into the metabolic pathways of Atazanavir and can help predict drug-drug interactions and individual variability in drug response .

Antiviral Biochemical Research

Specific Scientific Field

This application is in the field of Virology, specifically HIV research .

Summary of the Application

“Des(benzylpyridyl) Atazanavir” can be used as a biochemical tool in antiviral research .

Methods of Application

It can be used in in vitro assays to study the inhibition of HIV-1 protease .

Results or Outcomes

The results of these studies can contribute to the understanding of the mechanism of action of Atazanavir and the development of new antiviral drugs .

特性

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAXFCAWZAZCNR-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des(benzylpyridyl) Atazanavir

CAS RN

1192224-24-0
Record name Des(benzylpyridyl) atazanavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(BENZYLPYRIDYL) ATAZANAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
L Ma, Q Li, Y Xie, D Yi, S Guo, F Guo, J Wang, L Yang… - Antiviral Research, 2022 - Elsevier
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the pathogen that caused the global COVID-19 outbreak. The 3C-like protease (3CL pro ) of SARS-CoV-2 plays a …
Number of citations: 7 www.sciencedirect.com
SJ Resnick, S Iketani, SJ Hong, A Zask, H Liu… - Journal of …, 2021 - Am Soc Microbiol
We describe a mammalian cell-based assay to identify coronavirus 3CL protease (3CLpro) inhibitors. This assay is based on rescuing protease-mediated cytotoxicity and does not …
Number of citations: 27 journals.asm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。